3-Amino-2-(4-chlorophenyl)propan-1-ol

描述

Structural Definition and Classification within Amino Alcohol Chemistry

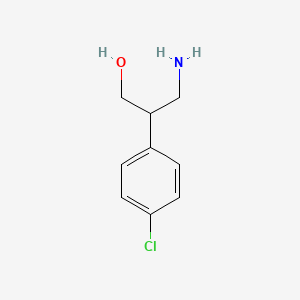

3-Amino-2-(4-chlorophenyl)propan-1-ol is an organic compound characterized by a three-carbon propane (B168953) backbone. Key functional groups are attached to this chain: a primary alcohol (hydroxyl group, -OH) at position 1, a 4-chlorophenyl group at position 2, and a primary amine (amino group, -NH2) at position 3. The presence of both an amino group and an alcohol group classifies it as an amino alcohol. Specifically, with the functional groups located at the first and third positions of the carbon chain, it is defined as a 1,3-amino alcohol.

The carbon atom at the second position (C2), which is bonded to the 4-chlorophenyl group and the rest of the propane chain, is a stereocenter. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-3-Amino-2-(4-chlorophenyl)propan-1-ol and (R)-3-Amino-2-(4-chlorophenyl)propan-1-ol. This stereochemistry is a critical feature, as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 21464-46-0 (for the racemate) |

| Chirality | Chiral at the C2 position |

Overview of the this compound Scaffold in Chemical Research

The 2-aryl-aminopropanol framework, to which this compound belongs, is a valuable scaffold in medicinal chemistry. While research on this specific molecule is not extensively documented in public literature, the broader aminopropanol (B1366323) scaffold is recognized for its potential in developing new therapeutic agents. For instance, research into novel antimicrobials has utilized an aminopropanol derivative as a starting point or "hit compound". nih.gov In one such study, researchers designed a new class of inhibitors by performing "scaffold hopping," where the linear structure of the initial aminopropanol hit was replaced with a benzene (B151609) ring to target the interaction between bacterial RNA polymerase (RNAP) and the NusG factor. nih.gov This approach highlights the utility of the aminopropanol core in generating compounds that can disrupt critical protein-protein interactions in bacteria.

Furthermore, studies on other aryl amino alcohol derivatives have demonstrated their potential in treating infectious diseases. Research into new antimalarial agents has identified the γ-amino alcohol moiety as a significant chemotype. nih.gov Synthetic derivatives of 1-aryl-3-substituted propanols have shown promising activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov These findings underscore the importance of the aryl amino alcohol scaffold as a foundational structure for the discovery of new drugs.

Importance of Chiral Amino Alcohols in Organic Synthesis and Medicinal Chemistry

Chiral amino alcohols are a fundamentally important class of compounds, serving as versatile building blocks and functional motifs in both organic synthesis and drug discovery. conicet.gov.arfrontiersin.org Their significance stems from the presence of two highly versatile functional groups—the amine and the alcohol—and their inherent chirality, which is crucial for molecular recognition in biological systems.

In organic synthesis, chiral amino alcohols are widely used as chiral auxiliaries and as ligands for metal catalysts in asymmetric reactions. conicet.gov.ar Their ability to induce stereoselectivity allows for the controlled synthesis of specific enantiomers of a desired product, a critical requirement in the pharmaceutical industry. While 1,2-amino alcohols are more common, 1,3-amino alcohols have also made substantial contributions to the field of asymmetric synthesis. conicet.gov.ar

In medicinal chemistry, the chiral amino alcohol scaffold is a prevalent structural motif found in a vast array of natural products and synthetic pharmaceuticals. frontiersin.orgwestlake.edu.cn The ability of the amino and hydroxyl groups to form hydrogen bonds makes them key components of many pharmacophores, enabling molecules to bind effectively to biological targets like enzymes and receptors. This structural feature is present in numerous drugs across different therapeutic areas. acsgcipr.org The synthesis of aryl amino alcohol derivatives has been explored for various applications, including the development of potential antimalarial drugs. rasayanjournal.co.in

Table 2: Applications of Chiral Amino Alcohols

| Field | Application | Significance and Examples |

| Medicinal Chemistry | Core structural motif (pharmacophore) in drugs | Found in numerous bioactive molecules and pharmaceuticals due to their ability to interact with biological targets. Aryl amino alcohol derivatives are investigated as potential antimalarial agents. westlake.edu.cnrasayanjournal.co.in |

| Organic Synthesis | Chiral ligands and auxiliaries | Used to control the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds. conicet.gov.arwestlake.edu.cn |

| Biocatalysis | Targets for enzymatic synthesis | Engineered enzymes like amine dehydrogenases are being developed for the efficient and highly selective biosynthesis of chiral amino alcohols for use as pharmaceutical intermediates. frontiersin.org |

| Natural Products | Key building blocks | The amino alcohol framework is a common feature in many complex natural products with significant biological activity. conicet.gov.ar |

Current Research Focus and Potential for Future Investigations

The ongoing importance of chiral amino alcohols ensures that they remain an active area of research. A primary focus is the development of new, efficient, and highly stereoselective synthetic methodologies. sioc-journal.cn Traditional methods often require multiple steps and the use of costly or hazardous reagents. westlake.edu.cn Consequently, modern research is geared towards innovative catalytic strategies. This includes the development of transition-metal-catalyzed reactions, such as chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, to construct the amino alcohol framework in a modular fashion. westlake.edu.cn

Another significant trend is the rise of biocatalysis. Scientists are engineering enzymes, such as amine dehydrogenases, to synthesize chiral amino alcohols from simple precursors with exceptional enantioselectivity (>99% ee) under mild, environmentally friendly conditions. frontiersin.org This approach offers a sustainable alternative to conventional chemical synthesis for producing valuable pharmaceutical intermediates. frontiersin.org

For the this compound scaffold specifically, future investigations could leverage these advanced synthetic techniques to create libraries of related compounds. By systematically modifying the aryl ring, the amino group, or the alcohol, researchers can explore the structure-activity relationships (SAR) for various biological targets. Given the demonstrated potential of similar scaffolds in antimicrobial and antimalarial research, a logical future direction would be the synthesis and screening of derivatives of this compound against a panel of pathogens. nih.govnih.gov Furthermore, the application of computational tools, such as pharmacophore modeling, can aid in the rational design of new derivatives with enhanced potency and optimized pharmacokinetic properties.

Structure

3D Structure

属性

IUPAC Name |

3-amino-2-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSXASSJRSGBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control

General Strategies for the Synthesis of β-Amino Alcohols

The construction of the β-amino alcohol moiety can be achieved through several established synthetic transformations. Two of the most prevalent and versatile methods are reductive amination of β-keto compounds and nucleophilic substitution reactions involving halogenated precursors.

Reductive Amination Approaches

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely employed in the synthesis of amines. google.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. google.com

The synthesis of 3-Amino-2-(4-chlorophenyl)propan-1-ol via reductive amination can conceptually start from a precursor such as a β-keto ester or a β-hydroxy ketone. A plausible precursor is ethyl 2-(4-chlorophenyl)-3-oxopropanoate. The general reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium salt, to form an enamine or imine intermediate, which is then reduced.

The reaction conditions for reductive amination are crucial for achieving high yields and stereoselectivity. The pH of the reaction medium is often maintained in a weakly acidic range to facilitate imine formation without promoting side reactions. Solvents commonly used include alcohols like methanol or ethanol, as well as aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM). nih.gov In some cases, dehydrating agents may be employed to drive the equilibrium towards imine formation.

A specific example from the literature involves the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, a closely related precursor. This was achieved by reacting 4-chlorobenzaldehyde with malonic acid and ammonium acetate in ethanol at reflux for 8 hours. wiley-vch.degoogleapis.com The resulting amino acid can then be esterified and subsequently reduced to the target amino alcohol.

| Precursor Compound | Amine Source | Solvent | Catalyst/Additive | Temperature | Reference |

|---|---|---|---|---|---|

| 4-chlorobenzaldehyde | Ammonium acetate | Ethanol | None | Reflux | wiley-vch.degoogleapis.com |

| β-keto ester | Ammonia | Methanol | Acetic Acid | Room Temperature | General Procedure |

The choice of reducing agent is critical in reductive amination, as it must selectively reduce the imine or enamine intermediate in the presence of the starting carbonyl group.

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. ox.ac.ukmasterorganicchemistry.com In reductive amination, it is often added after the imine has been formed to avoid reduction of the starting carbonyl compound. nih.gov The reaction is typically carried out in protic solvents like methanol or ethanol. ox.ac.uk For the reduction of a β-amino ester precursor, such as methyl 3-amino-3-(4-chlorophenyl)propanoate, sodium borohydride can be employed to reduce the ester to the primary alcohol, though this reduction can be slow and may require elevated temperatures or the use of additives. ox.ac.ukwikipedia.org

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent than sodium borohydride. orgsyn.orgmasterorganicchemistry.com It is capable of reducing a wide range of functional groups, including esters, amides, and carboxylic acids, to the corresponding alcohols or amines. orgsyn.orglibretexts.org In the context of synthesizing this compound, LiAlH₄ would be highly effective for the reduction of a precursor like ethyl 3-amino-3-(4-chlorophenyl)propanoate or the corresponding amide. masterorganicchemistry.comprepchem.com These reactions are typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF). The high reactivity of LiAlH₄ necessitates careful handling under inert atmosphere.

| Reducing Agent | Functional Groups Reduced | Typical Solvents | Key Characteristics | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones, Imines (esters reduced slowly) | Methanol, Ethanol | Mild, selective, requires protic solvent | ox.ac.ukmasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Esters, Amides, Carboxylic Acids, Aldehydes, Ketones | Diethyl ether, THF | Powerful, non-selective, requires anhydrous conditions | orgsyn.orgmasterorganicchemistry.comlibretexts.org |

Nucleophilic Substitution Reactions

An alternative approach to β-amino alcohols involves the nucleophilic displacement of a leaving group, typically a halide, by an amine source. This method relies on the preparation of a suitable halogenated precursor.

A key intermediate for this route would be a halohydrin such as 3-chloro-2-(4-chlorophenyl)propan-1-ol. The synthesis of such precursors can be challenging. A related compound, 3-chloro-1-phenylpropan-1-ol, has been synthesized, providing a template for the synthesis of the 4-chloro substituted analog. The subsequent step involves the reaction of the halogenated precursor with an amine source. Ammonia, often in the form of aqueous or alcoholic solutions, is a common nucleophile for the introduction of a primary amine group. The reaction proceeds via an SN2 mechanism, leading to the displacement of the halide and the formation of the amino alcohol. jsynthchem.com

For instance, the synthesis of 3-amino-1,2-propanediol has been achieved from 3-chloro-1,2-propanediol and ammonia, demonstrating the feasibility of this transformation. researchgate.net

The choice of solvent and the presence of a base are critical for the success of the nucleophilic substitution reaction. Polar protic solvents, such as water or alcohols, can solvate both the nucleophile and the leaving group, facilitating the reaction. jsynthchem.com However, in some cases, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be used.

The reaction is typically carried out under basic conditions to neutralize the hydrogen halide formed during the reaction and to ensure the amine nucleophile is in its free base form. Common bases include inorganic bases like potassium carbonate or sodium hydroxide, or an excess of the amine nucleophile itself. The regioselectivity of the ring-opening of an epoxide precursor, such as 2-(4-chlorophenyl)oxirane, with an amine is also influenced by the reaction conditions. In basic or neutral media, the nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide ring. jsynthchem.commasterorganicchemistry.com

| Halogenated Precursor | Amine Source | Solvent | Base | General Conditions | Reference |

|---|---|---|---|---|---|

| 3-chloro-1,2-propanediol | Ammonia | Water/Alcohol | Excess Ammonia | Elevated temperature and pressure | researchgate.net |

| Generic Epoxide | Amine | Water/Alcohol | None or added base | Room temperature or heating | jsynthchem.comrsc.org |

Other Established Chemical Transformations

Several foundational chemical transformations are employed in the synthesis of 3-amino-2-arylpropan-1-ol scaffolds. These methods often involve the strategic reduction of functional groups to install the desired amino and hydroxyl moieties.

Reductive Amination: A prevalent method for amine synthesis is reductive amination, which involves the conversion of a carbonyl group to an amine. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, a suitable precursor such as 2-(4-chlorophenyl)-3-oxopropan-1-ol could be reacted with an amine source, like ammonia, to form an intermediate imine. This imine is then reduced in situ to the target primary amine. Various reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), with the latter two being particularly mild and selective for the imine over the carbonyl group. masterorganicchemistry.comyoutube.com Catalytic hydrogenation over palladium, platinum, or nickel is another effective method for the reduction step. wikipedia.org

Reduction of Nitroalkenes: Another established route involves the reduction of aryl nitroalkenes. The precursor, 1-(4-chlorophenyl)-2-nitroprop-1-ene, can be synthesized through the condensation of 4-chlorobenzaldehyde and a nitroalkane. The subsequent reduction of the nitro group and the alkene double bond can be achieved using various reagents. wikipedia.org Catalytic hydrogenation is a common method. google.com Alternatively, metal-based reductions, such as using iron in an acidic medium, can also be employed to reduce the nitro group to an amine. google.comorganic-chemistry.org The carbonyl group that is transiently formed can then be reduced to the corresponding alcohol.

Enantioselective Synthesis of this compound

Achieving enantiopurity is crucial in the synthesis of chiral molecules. Several strategies have been developed to control the stereochemistry during the synthesis of β- and γ-amino alcohols.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis offers an efficient route to chiral amino alcohols by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Asymmetric hydrogenation of prochiral ketones is a powerful tool in this regard. organicreactions.orgnih.gov

For the synthesis of compounds structurally similar to this compound, the asymmetric hydrogenation of a corresponding β-amino ketone precursor, such as 3-amino-2-(4-chlorophenyl)-1-oxopropan-1-ol, is a key strategy. Chiral ruthenium and iridium catalysts are often employed for this transformation. For instance, Ru-diphosphine-diamine catalysts have demonstrated high efficiency and enantioselectivity in the hydrogenation of α-N-heteroaryl ketones to yield chiral β-heteroaryl amino alcohols, achieving up to >99% enantiomeric excess (ee). rsc.org Similarly, iridium catalysts with chiral ligands have been successful in the enantioselective hydrogenation of various β-tertiary-amino ketones. researchgate.net

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Ru-diphosphine-diamine | α-N-heteroaryl ketones | Chiral β-heteroaryl amino alcohols | up to >99% | up to 99% | rsc.org |

| Ir-(RC,SP,RC)-L6 | β-tertiary-amino ketones | Chiral γ-amino alcohols | up to 99% | High | researchgate.net |

| Rh-DuanPhos | β-keto enamides | Optically pure β-amino ketones | >99% | High | nih.gov |

Diastereoselective Synthesis

When a molecule contains two or more stereocenters, controlling the relative stereochemistry becomes essential. Diastereoselective synthesis aims to produce one diastereomer preferentially over others. The reduction of β-amino ketones is a common strategy where the existing stereocenter of the amino group directs the stereochemical outcome of the ketone reduction.

The choice of reducing agent and N-protecting group can significantly influence the diastereoselectivity, allowing for the selective formation of either syn or anti 1,3-amino alcohols. nih.gov For example, the reduction of N-aryl β-amino ketones with samarium(II) iodide (SmI₂) can lead to high levels of 1,3-anti diastereoselectivity. nih.gov In contrast, the reduction of N-t-BOC-protected-N-alkyl-α-aminoketones with bulky hydride reagents like LiEt₃BH or Li(s-Bu)₃BH furnishes the corresponding syn-β-amino alcohols with high selectivity. researchgate.net

| Substrate | Reducing Agent | Major Diastereomer | Diastereomeric Ratio (dr) | Reference |

| N-aryl β-amino ketone | SmI₂ | anti-1,3-amino alcohol | High | nih.gov |

| N-acyl β-amino ketone | SmI₂ | syn-1,3-amino alcohol | Moderate | nih.gov |

| N-t-BOC-N-alkyl-α-aminoketone | LiEt₃BH or Li(s-Bu)₃BH | syn-β-amino alcohol | High | researchgate.net |

| α-alkyl-β-ketonitrile | Borane/dimethyl sulfide, CeCl₃ | anti-γ-amino alcohol | Good | researchgate.net |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

Evans oxazolidinones are a well-known class of chiral auxiliaries used for stereoselective alkylations and aldol reactions. santiago-lab.com In the context of synthesizing this compound, an Evans-type auxiliary could be acylated with a suitable propanoic acid derivative. The resulting chiral imide can then undergo a diastereoselective reaction, for instance, an aldol condensation with 4-chlorobenzaldehyde, to establish the desired stereocenters. Subsequent removal of the auxiliary would yield the chiral amino alcohol. A fluorinated oxazolidine (Fox) has been reported as a highly effective chiral auxiliary for the synthesis of enantiopure β²-amino acids and γ-amino alcohols through alkylation reactions with complete diastereoselectivity. nih.gov

| Chiral Auxiliary | Reaction Type | Diastereoselectivity | Reference |

| Evans Oxazolidinone | Aldol Condensation | >98% enantioselection | researchgate.net |

| Fluorinated Oxazolidine (Fox) | Alkylation | Complete | nih.gov |

Resolution Techniques for Enantiomers

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including enzymatic kinetic resolution.

Enzymatic kinetic resolution utilizes enzymes that selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used for this purpose in the resolution of racemic alcohols and amines. mdpi.com For a racemic mixture of this compound, a lipase such as Candida rugosa lipase could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov This method has been successfully applied to the resolution of a building block for β-blockers, 1-(isopropylamine)-3-phenoxy-2-propanol, achieving high enantiomeric purity of the product. nih.gov Dynamic kinetic resolution is an advanced form of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

| Enzyme | Racemate | Technique | Enantiomeric Excess (ee) of Product | Reference |

| Candida rugosa Lipase | 1-(isopropylamine)-3-phenoxy-2-propanol | Kinetic Resolution | 96.17% | nih.gov |

| Penicillin Amidase | γ-aryl-β-aminobutyric acid derivative | Kinetic Resolution | 99.5% | google.com |

| D-aminopeptidase / ACL racemase | Amino acid amides | Dynamic Kinetic Resolution | High | nih.gov |

Optimization of Synthetic Pathways

The efficiency of a synthetic route can be significantly improved by optimizing reaction conditions. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reagent stoichiometry to maximize yield and selectivity.

In the context of enantioselective ketone reductions, which are key steps in many syntheses of chiral amino alcohols, several factors can be optimized. For reductions using oxazaborolidine catalysts, the choice of borane source (e.g., BH₃) and the potential use of additives can have a significant impact on enantioselectivity. mdpi.com For instance, the addition of BF₃ has been shown to enhance the enantioselectivity in the reduction of trifluoromethyl ketones at room temperature. mdpi.com Similarly, for diastereoselective reductions, the reaction temperature and the specific metal salt used can influence the outcome. The Luche reduction, which uses sodium borohydride in the presence of cerium(III) chloride, can invert the axial/equatorial selectivity compared to reduction with NaBH₄ alone. nih.gov Careful screening of these parameters is essential to develop a robust and efficient synthesis. acsgcipr.org

| Reaction | Optimized Parameter | Effect | Reference |

| Asymmetric Ketone Reduction | Additive (BF₃) | Enhanced enantioselectivity | mdpi.com |

| Diastereoselective Ketone Reduction | Reagent (CeCl₃ with NaBH₄) | Inversion of axial/equatorial selectivity | nih.gov |

| Reductive Amination | Solvent (2,2,2-trifluoroethanol) | Allows use of NaBH₄ without catalyst | organic-chemistry.org |

Yield Enhancement Strategies

Optimizing reaction parameters such as pH and temperature is crucial for maximizing the yield of the target compound.

Temperature Modulation: Temperature plays a significant role in both the reaction rate and the selectivity of the synthesis. For the reduction of a ketone or nitro precursor to an amino alcohol, the reaction temperature must be carefully controlled. Lower temperatures (e.g., 0-25 °C) are often preferred to enhance stereoselectivity and minimize the formation of byproducts. For example, in the reduction of a nitro-alcohol precursor using iron in acidic acid, maintaining the temperature at a moderate level is key to achieving a good yield of the corresponding amino alcohol. rasayanjournal.co.in Conversely, higher temperatures can accelerate the reaction but may lead to a decrease in selectivity and the formation of impurities.

A summary of typical temperature and pH ranges for analogous reactions is presented in the table below.

| Parameter | Typical Range | Rationale |

| pH | 5 - 7 | Optimizes imine formation in reductive amination. |

| Temperature (°C) | 0 - 60 | Lower temperatures favor stereoselectivity; moderate temperatures increase reaction rate. |

Analytical Techniques for Product Characterization and Purity Assessment

A combination of analytical techniques is essential for the comprehensive characterization of this compound and the accurate assessment of its purity. These techniques provide information about the compound's chemical structure, molecular weight, and the presence of any impurities.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For a similar compound, 3-amino-2-phenylpropan-1-ol, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the protons on the propane (B168953) backbone, and the protons of the amino and hydroxyl groups. rasayanjournal.co.in For this compound, specific chemical shifts and coupling constants would confirm the connectivity and relative stereochemistry of the protons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak would confirm the elemental composition (C₉H₁₂ClNO).

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups, as well as C-H and C=C stretching of the aromatic ring, would be expected.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the compound and for separating enantiomers and diastereomers. Chiral stationary phases (CSPs) are often used for the enantiomeric separation of similar chiral amines and amino alcohols. researchgate.net The choice of the mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for achieving good separation. researchgate.net

Gas Chromatography (GC): GC can also be used for purity analysis, particularly for volatile compounds or after derivatization to increase volatility.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Cl) in the compound, providing further confirmation of its empirical formula and purity.

The following table summarizes the key analytical techniques and their applications in the characterization and purity assessment of this compound.

| Analytical Technique | Information Provided |

| ¹H and ¹³C NMR | Detailed structural information, including connectivity and stereochemistry. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. |

| Infrared Spectroscopy | Identification of functional groups. |

| Chiral HPLC | Enantiomeric and diastereomeric purity. |

| Gas Chromatography | Purity assessment. |

| Elemental Analysis | Elemental composition and empirical formula confirmation. |

Chemical Transformations and Derivatization Studies

Reactivity of the Primary Amino Group

The primary amino group (-NH₂) is a key site for nucleophilic reactions, enabling the formation of a wide range of derivatives through reactions at the nitrogen atom.

The primary amine is readily acylated by reaction with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form stable amide bonds. These reactions are typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (e.g., HCl). Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC).

These reactions are fundamental in organic synthesis and are widely employed in the preparation of complex molecules. The formation of the amide bond introduces a new functional group and can significantly alter the chemical and physical properties of the parent molecule.

Table 1: Representative Conditions for Amide Formation (Note: This data is illustrative for primary amines and not specific to 3-Amino-2-(4-chlorophenyl)propan-1-ol)

| Acylating Agent | Coupling Agent/Base | Solvent | Typical Conditions |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature |

| Acetic Anhydride | Pyridine | Tetrahydrofuran (THF) | Room temperature |

Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, yielding a mixture of products due to overalkylation. organic-chemistry.org

A more controlled and widely used method for N-alkylation is reductive amination. organic-chemistry.org This process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. organic-chemistry.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. organic-chemistry.org This method provides a high-yield pathway to mono-alkylated products.

Table 2: Common Reagents for Reductive Alkylation (Note: This data is illustrative for primary amines and not specific to this compound)

| Carbonyl Compound | Reducing Agent | Solvent | Typical Conditions |

|---|---|---|---|

| Formaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room temperature |

| Acetone | Sodium Cyanoborohydride | Methanol, pH ~6-7 | Room temperature |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines. fishersci.co.ukorganic-chemistry.orgmasterorganicchemistry.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP). fishersci.co.uk

The Boc group is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane), which cleaves the carbamate to regenerate the free amine. fishersci.co.ukmasterorganicchemistry.com This orthogonality makes it a valuable tool in complex synthetic strategies. organic-chemistry.org

The primary amino group acts as a potent nucleophile and can participate in substitution reactions. For instance, it can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonamides. Furthermore, the amine can displace leaving groups from activated aromatic or heteroaromatic rings, a process known as nucleophilic aromatic substitution (SₙAr). This reaction typically requires the aromatic ring to be substituted with strong electron-withdrawing groups ortho or para to the leaving group. ambeed.com

Reactivity of the Primary Alcohol Moiety

The primary alcohol (-CH₂OH) group is another key functional center, primarily undergoing oxidation or serving as a nucleophile for ester or ether formation.

The primary alcohol in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of the oxidizing agent and the reaction conditions.

Oxidation to Aldehydes : Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. Over-oxidation to the carboxylic acid is minimized under these anhydrous conditions.

Oxidation to Carboxylic Acids : Stronger oxidizing agents, typically in aqueous media, will oxidize the primary alcohol directly to a carboxylic acid. Common reagents for this include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid.

The selective oxidation of the alcohol without affecting the amino group often requires the prior protection of the amine, for example, as a Boc-carbamate.

Table 3: Representative Oxidizing Agents for Primary Alcohols (Note: This data is illustrative and not specific to this compound)

| Reagent | Product | Solvent |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Dichloromethane (DCM) |

| Dess-Martin Periodinane (DMP) | Aldehyde | Dichloromethane (DCM) |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Water/t-BuOH, basic |

Esterification and Etherification

The primary alcohol of this compound is a prime site for esterification and etherification reactions, leading to the formation of esters and ethers, respectively. These transformations are fundamental in medicinal chemistry for modifying a compound's lipophilicity, metabolic stability, and pharmacokinetic profile.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a variety of acylating agents. Common methods include reaction with acid chlorides or acid anhydrides in the presence of a base such as triethylamine or pyridine to neutralize the liberated acid. For example, reaction with acetic anhydride would yield 3-amino-2-(4-chlorophenyl)propyl acetate. The use of different carboxylic acid derivatives allows for the introduction of a wide array of ester functionalities.

Etherification: The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from alcohols. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. This approach allows for the introduction of various alkyl or aryl-alkyl groups to the oxygen atom. Due to the presence of a basic amino group in the molecule, careful selection of the base and reaction conditions is necessary to avoid side reactions.

Below is an illustrative table of potential esterification and etherification reactions:

| Reaction Type | Reagent | Product Structure | Product Name |

| Esterification | Acetic Anhydride | 3-Amino-2-(4-chlorophenyl)propyl acetate | |

| Esterification | Benzoyl Chloride | 3-Amino-2-(4-chlorophenyl)propyl benzoate | |

| Etherification | Methyl Iodide | 3-Methoxy-2-(4-chlorophenyl)propan-1-amine | |

| Etherification | Benzyl Bromide | 3-(Benzyloxy)-2-(4-chlorophenyl)propan-1-amine |

Conversion to Other Functional Groups

The primary alcohol and primary amine functionalities in this compound can be converted into a variety of other functional groups, significantly expanding the synthetic utility of this building block.

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions. For instance, controlled oxidation using reagents like pyridinium chlorochromate (PCC) would likely yield 3-amino-2-(4-chlorophenyl)propanal. Stronger oxidizing agents could lead to the corresponding carboxylic acid, 3-amino-2-(4-chlorophenyl)propanoic acid. Furthermore, the hydroxyl group can be substituted by a halogen, such as chlorine or bromine, using reagents like thionyl chloride or phosphorus tribromide, respectively. This conversion to an alkyl halide opens up pathways for further nucleophilic substitution reactions.

The primary amino group is also amenable to a range of transformations. It can be alkylated to form secondary or tertiary amines or acylated to form amides. Diazotization of the amine followed by displacement with various nucleophiles can introduce a wide array of functionalities, although this can be a challenging transformation in the presence of other reactive groups.

The following table outlines some potential functional group interconversions:

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Name |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | 3-Amino-2-(4-chlorophenyl)propanal |

| Primary Alcohol | Thionyl Chloride (SOCl₂) | Alkyl Chloride | 1-Chloro-2-(4-chlorophenyl)propan-3-amine |

| Primary Amine | Acetic Anhydride | Amide | N-(3-hydroxy-2-(4-chlorophenyl)propyl)acetamide |

| Primary Amine | Alkyl Halide (e.g., CH₃I) | Secondary Amine | 3-(Methylamino)-2-(4-chlorophenyl)propan-1-ol |

Transformations Involving the Chlorophenyl Moiety

The 4-chlorophenyl group of this compound provides a handle for modifying the aromatic core of the molecule. This can be achieved through aromatic substitution reactions or by leveraging the chlorine atom in cross-coupling reactions.

Aromatic Substitution Patterns

The electronic properties of the substituents on the chlorophenyl ring dictate the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. The chlorine atom is an ortho-, para-directing deactivator, while the alkylamino-alcohol substituent is generally an ortho-, para-directing activator. The interplay of these two groups will influence the position of incoming electrophiles. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at a position ortho to the alkylamino-alcohol group.

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring is generally difficult due to the electron-rich nature of the ring. However, the presence of strongly electron-withdrawing groups, which are not present in the parent molecule, can facilitate such reactions.

Cross-Coupling Reactions at the Halogen

The chlorine atom on the phenyl ring is a key site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an aryl halide, a palladium catalyst, a ligand, and a coupling partner.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups in place of the chlorine atom.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine. This is a versatile method for the synthesis of substituted anilines.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne to form a carbon-carbon triple bond, leading to the synthesis of substituted alkynes.

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene to form a new carbon-carbon double bond.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner to form a new carbon-carbon bond.

Negishi Coupling: This coupling reaction employs an organozinc reagent to form a new carbon-carbon bond.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled.

An illustrative table of potential cross-coupling reactions is provided below:

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | Biphenyl derivative |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | Diphenylamine derivative |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diphenylacetylene derivative |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Stilbene derivative |

Multi-Functional Group Reactivity and Orthogonal Transformations

The presence of three distinct functional groups in this compound necessitates careful consideration of chemoselectivity when performing chemical transformations. Orthogonal protection strategies are often employed to selectively mask one or two of the functional groups while reacting the other.

For example, the amino group can be selectively protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions often used for esterification or etherification of the alcohol. The Boc group can then be removed under acidic conditions without affecting the newly formed ester or ether linkage. Conversely, the hydroxyl group could be protected as a silyl ether (e.g., with tert-butyldimethylsilyl chloride), which is stable to many reagents used to modify the amino group and can be removed with fluoride ions.

The ability to selectively protect and deprotect the amino and hydroxyl groups allows for a stepwise and controlled derivatization of the molecule. This is particularly important in multi-step syntheses where the different functional groups need to be modified in a specific order. The choice of protecting groups and the sequence of their introduction and removal are key strategic decisions in the synthesis of complex derivatives of this compound.

Biological and Biochemical Research Investigations in Vitro and in Silico Focus

Mechanistic Studies of Amino Alcohol-Target Interactions

The study of 3-amino-2-(4-chlorophenyl)propan-1-ol and related amino alcohols in non-clinical, computational (in silico), and laboratory (in vitro) settings has provided insights into their interactions with biological targets. These investigations focus on understanding the molecular mechanisms that underpin their potential biological activity, particularly how they bind to and modulate enzymes and receptors.

Amino alcohols are a common structural motif in many biologically active molecules and have been investigated for their potential to interact with various enzymes. researchgate.net Research into structurally similar compounds provides a framework for understanding how this compound might engage with enzymatic targets.

Research on related β-amino alcohol derivatives has explored their capacity to inhibit key metabolic enzymes. A preliminary screening of one such derivative against four crucial cytochrome P450 (CYP) enzymes—CYP1A2, CYP2C9, CYP2C19, and CYP2D6—revealed varying degrees of inhibition. nih.gov The half-maximal inhibitory concentration (IC50) values were determined to be >100 µM for CYP1A2, 43 µM for CYP2C9, 20 µM for CYP2C19, and 32 µM for CYP2D6. nih.gov These findings suggest that while the inhibitory potential exists, the specificity and potency can differ significantly among the various CYP isoforms, indicating a need for structural optimization to enhance selectivity. nih.gov

Further studies on different series of chiral amino alcohols have demonstrated their potential as inhibitors of other enzymes, such as cholinesterases. In one study, a series of chiral amino alcohol compounds were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net The most effective compounds exhibited significant inhibition, with one derivative showing 87.68% inhibition of AChE and 92.46% inhibition of BuChE at a concentration of 50 µg/mL. researchgate.net Such studies highlight that the amino alcohol scaffold can serve as a basis for developing potent enzyme inhibitors.

Table 1: In vitro Inhibition of Metabolic Enzymes by a Structurally Related β-Amino Alcohol Derivative

| Enzyme Target | IC50 Value (µM) |

| CYP1A2 | >100 |

| CYP2C9 | 43 |

| CYP2C19 | 20 |

| CYP2D6 | 32 |

Data sourced from a preliminary screening of a β-amino alcohol derivative. nih.gov

The metabolism of amino alcohols is a key area of investigation. Enzymes such as amine dehydrogenases (AMDHs) are known to catalyze the synthesis and degradation of these compounds. acs.org Biocatalytic strategies using engineered amine dehydrogenases have been explored for the production of chiral β-amino alcohols through processes like asymmetric reductive amination of α-hydroxy ketones. acs.org

The recognition of an amino alcohol as a substrate by a metabolic enzyme is governed by its specific three-dimensional structure and chemical properties. For instance, aromatic amino acid transaminases are key enzymes in the synthesis pathway of β-phenylethanol, a related alcohol. nih.gov The activity of these enzymes is highly dependent on factors like pH and temperature, which influence the conformation of the active site and its ability to bind the substrate. nih.gov Studies on the metabolism of a related β-amino alcohol derivative indicated a relatively rapid rate of metabolism in the liver, a process largely driven by cytochrome P450 enzymes. nih.gov This suggests that the compound is recognized as a substrate by these metabolic systems. nih.gov

Serotonin, or 5-hydroxytryptamine (5-HT), is a neurotransmitter that interacts with a large family of G protein-coupled receptors (GPCRs) to regulate a wide array of physiological functions, including mood and cognition. nih.govwikipedia.org These receptors are significant targets for various therapeutic agents. nih.gov Due to structural similarities in their binding sites, developing drugs that selectively target specific 5-HT receptor subtypes is a considerable challenge. nih.gov

The serotonergic system has been implicated in alcohol dependence, with specific receptor subtypes like 5-HT1A, 5-HT1B, and 5-HT3 playing roles in alcohol consumption and craving. nih.gov Drugs that modulate these receptors, such as partial 5-HT1A receptor agonists and 5-HT3 receptor antagonists, are actively investigated. nih.gov While direct studies on this compound are limited, research on other multi-target aminergic ligands demonstrates the potential for compounds to exhibit high affinity for serotonin receptors. For example, certain phenylpiperazine derivatives show a high affinity for 5-HT1A receptors and moderate affinity for 5-HT7 and dopamine D2 receptors. researchgate.net The interaction with these receptors is complex, with some compounds acting as partial agonists at one signaling pathway while blocking another, a phenomenon known as functional selectivity. researchgate.net

Table 2: Major Serotonin (5-HT) Receptor Families and Their Functions

| Receptor Family | Key Functions |

| 5-HT1 | Mood regulation, cognition, appetite nih.govwikipedia.org |

| 5-HT2 | Vascular tone, mood, cognition, appetite regulation nih.gov |

| 5-HT3 | Regulation of neurotransmitter release, emesis nih.gov |

| 5-HT4, 5-HT6, 5-HT7 | Cognition, learning, memory nih.govresearchgate.net |

The binding of a ligand like this compound to a biological target is governed by a network of non-covalent interactions. The amino (-NH2) and hydroxyl (-OH) groups in the molecule are primary sites for forming hydrogen bonds, which are crucial for molecular recognition. These groups can act as both hydrogen bond donors and acceptors.

In silico and crystallographic studies of structurally related molecules containing chlorophenyl and amide groups highlight the importance of these interactions. For instance, the crystal structures of N-(chlorophenyl)pyridinecarboxamides reveal that N–H···N and N–H···O hydrogen bonds are primary modes of aggregation and molecular recognition. acs.org Similarly, weak C—H⋯O hydrogen bonds and aromatic π–π stacking have been observed in the supramolecular structure of 1-(4-chlorophenyl)propan-1-one, a related compound. researchgate.net These types of interactions are critical in defining the conformation and binding orientation of a ligand within a protein's active site. Molecular docking studies of peptides with alcohol dehydrogenase have shown that hydrogen bonding and hydrophobic interactions are key to stabilizing the ligand-enzyme complex. mdpi.com

The para-chlorophenyl (p-ClPh) group is a common substituent in medicinal chemistry. researchgate.net Its prevalence is partly due to its effects on the physicochemical properties of a molecule, which can significantly influence its binding profile. researchgate.net

The chlorine atom is electronegative and can participate in halogen bonding, a type of non-covalent interaction where the chlorine acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic partner, such as a carbonyl oxygen or a carboxylate group on a protein. researchgate.net This interaction can enhance binding affinity and selectivity. researchgate.net

Ligand-Target Binding Studies with Enzymes

Cellular and Molecular Activity Profiling (In vitro, excluding clinical data)

The direct in vitro cellular and molecular activity of this compound is not extensively documented in publicly available literature. However, significant insights can be gleaned from studies on structurally related compounds, particularly 2-aryl-3-aminopropan-1-ol derivatives. These investigations provide a framework for understanding the potential biological activities of the target compound.

Structurally similar compounds, particularly those incorporating a phenylpropanoic acid backbone or related heterocyclic structures, have demonstrated notable interactions with cancer cell lines, often inducing cell death through apoptotic pathways. mdpi.com Apoptosis is a form of programmed cell death essential for eliminating unwanted or damaged cells, and its induction is a key mechanism for many anticancer agents. nih.gov The process is typically mediated by a cascade of enzymes called caspases. researchgate.net

Research into related β-amino acid derivatives has revealed antiproliferative activity against various cancer cell lines. mdpi.comnih.gov For example, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown promising, structure-dependent antiproliferative effects in human lung adenocarcinoma (A549) cells. mdpi.com The mechanism often involves triggering the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins. nih.gov Pro-apoptotic proteins from this family can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in cell death. nih.govresearchgate.net The presence of specific chemical moieties, such as an oxime group, has been found to significantly enhance the antiproliferative activity of these related structures. mdpi.com

Derivatives of 3-aminopropan-1-ol have been investigated for their potential as neuroprotective agents. nih.gov Neuroprotection involves mechanisms that defend neurons from injury or degeneration, which is a critical therapeutic goal in conditions like ischemic stroke and neurodegenerative diseases. mdpi.commdpi.com One prominent mechanism of action for structurally related compounds is the blockage of neuronal sodium (Na+) channels. nih.gov

In a notable study, a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives were synthesized and evaluated for their inhibitory effects on these channels. nih.gov These compounds exhibited potent blocking activity, which is beneficial as it can prevent the excessive neuronal depolarization that occurs during an ischemic event. nih.gov A specific derivative from this series demonstrated desirable neuroprotective activity in a rat model of middle cerebral artery occlusion, suggesting a capacity to mitigate stroke-related damage. nih.gov Furthermore, some creatine derivatives have also shown neuroprotective and antioxidant effects in in-vitro models of Parkinson's disease by preserving glutathione levels and acting as membrane stabilizers against free radicals. mdpi.com

Oxidative stress and inflammation are interconnected processes implicated in a wide range of pathologies. mdpi.com Antioxidants can protect cells from damage caused by free radicals, while anti-inflammatory agents can limit excessive cytokine-mediated responses. mdpi.commdpi.com Various synthetic compounds with structural similarities to this compound, such as those containing amino acid scaffolds or aminophenol analogs, have been evaluated for these properties. semanticscholar.orgnih.gov

Studies on 4-aminoantipyrine analogs and other heterocyclic derivatives have demonstrated both anti-inflammatory and antioxidant activities. semanticscholar.org The antioxidant potential of such compounds is often assessed using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.gov For instance, certain slow-release amino acid formulations have been shown to counteract pro-oxidative and inflamed cellular states in human intestinal Caco-2 cells. nih.gov The anti-inflammatory effects can be attributed to the modulation of inflammatory pathways and the reduction of pro-inflammatory mediators. mdpi.com

Structure-Activity Relationship (SAR) Derivation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its chemical substituents. Structure-Activity Relationship (SAR) studies explore how variations in molecular structure affect bioactivity, providing crucial guidance for the design of more potent and selective compounds.

Stereochemistry, the spatial arrangement of atoms within a molecule, plays a critical role in determining its biological function. mdpi.com Since most biological targets, such as enzymes and receptors, are chiral, they often interact differently with different stereoisomers of a drug molecule. researchgate.net

For classes of compounds structurally related to this compound, stereochemistry has been shown to have a profound impact on activity. mdpi.com In a study on nature-inspired 3-Br-acivicin isomers and their derivatives, only the isomers with a specific stereoconfiguration, (5S, αS), displayed significant antiplasmodial activity. mdpi.comresearchgate.net This suggests that the biological targets and/or the cellular uptake mechanisms, such as L-amino acid transport systems, are highly stereoselective. mdpi.com Differences in activity between enantiomers and diastereomers can be dramatic, with one isomer being highly potent while others are significantly less active or even inactive. mdpi.com This highlights the necessity of synthesizing and testing compounds as single, pure stereoisomers to accurately determine their therapeutic potential.

| Compound Class | Isomer Configuration | Target/Assay | Observed Activity | Citation |

|---|---|---|---|---|

| 3-Br-acivicin and derivatives | (5S, αS) | Antimalarial (P. falciparum) | Showed significant potency. | mdpi.comresearchgate.net |

| 3-Br-acivicin methyl ester | (5R, αR) | Antimalarial (P. falciparum) | Approximately 10-fold less potent than the (5S, αS) isomer. | mdpi.com |

| 3-Br-acivicin methyl ester | Diastereoisomers | Antimalarial (P. falciparum) | Inactive. | mdpi.com |

The type and position of substituents on the aromatic ring of 2-aryl-3-aminopropanol analogs significantly influence their biological activity. nih.gov These substituents can alter key physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn affect how the molecule interacts with its biological target. researchgate.net

For the parent compound, 3-Amino-2-phenylpropan-1-ol, the addition of a substituent to the phenyl ring modifies its properties. The target molecule features a chlorine atom at the para- (4-) position. Halogens like chlorine are electron-withdrawing and increase lipophilicity, which can enhance membrane permeability and binding affinity. researchgate.net Studies on related compounds have explored the effects of various substituents. For example, in one series of β-amino acids, compounds with furan and bromothiophene substituents showed high antibacterial activity, whereas those with nitro (NO2), fluoro (F), or chloro (Cl) groups did not show an inhibitory effect in that specific assay. nih.gov The replacement of a hydroxyl group with a less hydrophilic moiety in some coumarin derivatives was found to increase their lipophilicity and enhance their antimicrobial activity. nih.gov This demonstrates that the effect of a substituent is highly context-dependent, varying with the parent scaffold and the biological target being assessed. researchgate.net

| Parent Structure Class | Substituent | Position | Resulting Bioactivity | Citation |

|---|---|---|---|---|

| 3-{5-substituted...amino}propanoic acids | Furan, Bromothiophene | - | High antibacterial activity. | nih.gov |

| 3-{5-substituted...amino}propanoic acids | -NO₂, -F, -Cl | - | No inhibitory effect observed in the specific antibacterial assay. | nih.gov |

| Coumarin Derivatives | Replacement of -OH with less hydrophilic moiety | - | Increased lipophilicity and enhanced antimicrobial activity. | nih.gov |

| 3-amino-1-(5-indanyloxy)-2-propanol derivatives | Benzimidazole moiety | - | Desirable neuroprotective activity. | nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as 3-Amino-2-(4-chlorophenyl)propan-1-ol, might bind to a specific biological target, typically a protein or enzyme. nih.govmdpi.com This process involves generating a three-dimensional model of the compound and computationally placing it into the binding site of a target receptor. The simulation then calculates the binding affinity, or docking score, which estimates the strength of the interaction. mdpi.com

The structure of this compound, featuring a primary amine, a hydroxyl group, and a chlorophenyl ring, suggests several potential interactions. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, forming key interactions with polar residues in a binding pocket. The chlorophenyl group can engage in hydrophobic and van der Waals interactions, as well as potential halogen bonding. nih.gov

While specific docking studies for this exact compound are not extensively published, the methodology can be illustrated by examining studies on similar structures or relevant therapeutic targets. For instance, in studies of other small molecules, docking simulations have been used to predict binding to targets such as the SARS-CoV-2 main protease, human d-amino acid oxidase (h-DAAO), and various kinases. nih.govmdpi.com A hypothetical docking study of this compound might reveal key interactions with amino acid residues like glutamate, aspartate, serine, or tyrosine through hydrogen bonding, and with hydrophobic pockets containing residues like leucine, valine, or phenylalanine. nih.gov

Table 1: Hypothetical Docking Simulation Results for this compound with a Kinase Target

| Parameter | Value | Interacting Residues (Example) | Interaction Type |

| Binding Affinity (kcal/mol) | -7.5 | GLU-81, LYS-33 | Hydrogen Bond |

| Hydrogen Bonds | 3 | ASP-145 | Hydrogen Bond |

| Hydrophobic Interactions | Present | LEU-25, VAL-78, PHE-144 | Hydrophobic |

Note: This table is for illustrative purposes to demonstrate typical outputs of a molecular docking simulation.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. mdpi.com These methods can determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding a molecule's stability, reactivity, and interaction with biological targets. researchgate.netrsc.org

For this compound, computational analyses have predicted a topological polar surface area (TPSA) of 46.25 Ų, which is a key indicator of a molecule's potential to permeate cell membranes. The reactivity of the molecule is largely dictated by the nucleophilic amino group and the hydroxyl group, which can participate in proton transfer reactions. researchgate.netrsc.org Quantum mechanical studies on the related compound 3-amino-1-propanol have shown that these functional groups are crucial for interactions and reactions, such as the capture of carbon dioxide. researchgate.netrsc.org

The electronic properties influence how the molecule interacts with its environment. The electrostatic potential map would likely show negative potential around the electronegative chlorine and oxygen atoms and positive potential near the amine and hydroxyl hydrogens, guiding its electrostatic interactions with a receptor.

Table 2: Calculated Electronic Properties for this compound

| Property | Predicted Value | Significance |

| Molecular Formula | C₉H₁₂ClNO | Defines the elemental composition. nih.gov |

| Molecular Weight | 185.65 g/mol | Influences diffusion and transport properties. nih.gov |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | Correlates with drug transport and bioavailability. |

| XlogP | 1.0 - 1.72 | Indicates lipophilicity and partitioning behavior. uni.lu |

Conformational Analysis and Dynamics Simulations

A molecule's biological activity is highly dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, allowing it to adopt numerous conformations. Conformational analysis aims to identify the low-energy, and therefore most probable, conformations of the molecule. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic view by simulating the movements of atoms in the molecule over time. nih.gov This technique can reveal how the molecule behaves in a solution, how it changes conformation upon binding to a target, and the stability of the ligand-receptor complex. nih.govmdpi.com An MD simulation of this compound could show the flexibility of the propanol (B110389) chain and the rotational freedom of the chlorophenyl group. nih.gov When docked into a receptor, MD simulations can validate the stability of the predicted binding pose, ensuring that the key interactions are maintained over time. nih.gov

Prediction of Biological Profiles (e.g., ADMET-related computational predictions)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical part of modern drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the development process. researchgate.netresearchgate.net Various computational models are used to predict these properties based on the molecule's structure.

For this compound, key physicochemical properties that influence its ADMET profile have been calculated. The predicted logarithm of the partition coefficient (logP) values range from 1.0 to 1.72, suggesting moderate lipophilicity, which is often correlated with good absorption and distribution. uni.lu The TPSA value of 46.25 Ų is within the range typically associated with good oral bioavailability. ADMET prediction tools can further estimate properties such as blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicities. researchgate.netnih.gov

Table 3: In Silico ADMET Profile Predictions

| ADMET Property | Predicted Outcome | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Potential for CNS activity. |

| Distribution | ||

| Plasma Protein Binding | Moderate | Influences the free concentration of the compound. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of certain isoforms | Could affect the metabolism of other drugs. |

| Excretion | ||

| Renal Clearance | Moderate | A likely route of elimination from the body. |

| Toxicity | ||

| Carcinogenicity | Non-carcinogen (predicted) | Favorable long-term safety profile. |

| Hepatotoxicity | Low risk (predicted) | Reduced likelihood of liver damage. |

Note: This table contains generalized predictions based on typical outcomes for molecules with similar physicochemical properties and is for illustrative purposes.

De Novo Design Principles for Related Scaffolds

De novo design involves the creation of novel molecular structures from scratch based on fundamental principles of molecular recognition and function. nih.govnih.gov Starting with a core scaffold like 2-(4-chlorophenyl)propan-1-ol, de novo design principles can be used to generate new derivatives with potentially enhanced activity, selectivity, or improved ADMET properties.

The process typically begins by identifying the key structural features of the starting scaffold responsible for its activity (the pharmacophore). nih.gov For the this compound scaffold, this would include the hydrogen-bonding amine and hydroxyl groups and the hydrophobic chlorophenyl ring. Computational algorithms can then "grow" new molecules from this scaffold or assemble fragments in a target's binding site to create novel structures. nih.gov For example, one could explore:

Scaffold Hopping: Replacing the chlorophenyl ring with other aromatic or heterocyclic systems to explore different hydrophobic interactions or introduce new hydrogen bonding opportunities.

Fragment-Based Growth: Adding new functional groups to the amino or hydroxyl moieties to probe for additional interactions within a target binding site.

Linker Modification: Altering the length or rigidity of the propanol backbone to optimize the orientation of the key functional groups.

These de novo design strategies, guided by computational feedback from docking and ADMET predictions, can accelerate the discovery of new and improved molecules based on the original scaffold. nih.govnih.gov

Design, Synthesis, and Evaluation of Analogues and Derivatives

Rational Design of Modified 3-Amino-2-(4-chlorophenyl)propan-1-ol Structures

The rational design of new chemical entities based on the this compound scaffold involves a systematic approach to modify its key structural features. This process is guided by an understanding of the molecule's potential interactions with biological targets and the desire to enhance its pharmacological profile.

The amino and hydroxyl groups of this compound are critical for its chemical reactivity and biological activity. These functional groups can participate in hydrogen bonding and other interactions with biological macromolecules. Therefore, their systematic variation is a key strategy in the design of new analogues.

The primary amino group can be modified to secondary or tertiary amines through N-alkylation or N-arylation. This can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, which in turn can affect its binding affinity to target proteins and its pharmacokinetic properties. For instance, the synthesis of N-substituted β-amino acid derivatives showcases a common approach to modifying the amino functionality. The hydroxyl group can be converted to ethers (O-alkylation) or esters (O-acylation) to modulate the compound's polarity and metabolic stability. The synthesis of 2-alkoxy-3-amino-3-arylpropan-1-ols is an example of such a modification.

The coordination chemistry of amino alcohols, such as 3-amino-1-propanol, with metal ions highlights the interactive potential of these functional groups, which can be exploited in the design of metal-based drugs or probes.

Table 1: Examples of Amino and Hydroxyl Moiety Variations

| Modification | Example Derivative Structure | Rationale |

| N-Alkylation | 3-(Methylamino)-2-(4-chlorophenyl)propan-1-ol | Altering basicity and lipophilicity |

| N-Acetylation | N-(2-(4-chlorophenyl)-1-(hydroxymethyl)ethyl)acetamide | Introducing a neutral amide group |

| O-Alkylation | 3-Amino-2-(4-chlorophenyl)-1-methoxypropane | Increasing lipophilicity and metabolic stability |

| O-Acylation | 3-Amino-2-(4-chlorophenyl)propyl acetate | Prodrug strategy, modifying solubility |

The 4-chlorophenyl group is a key structural feature that significantly influences the electronic and hydrophobic properties of the parent molecule. Derivatization of this phenyl ring with a variety of substituents allows for a fine-tuning of these properties to explore their impact on biological activity. The nature and position of the substituents on the phenyl ring can profoundly influence the molecule's interaction with its biological target.

Analogues with a methoxyphenyl substituent, for example, can be synthesized to explore the effect of an electron-donating group on the aromatic ring. The synthesis of 1-amino-2-(4-methoxyphenyl)propan-2-ol (B1285014) and 3-amino-3-(p-methoxyphenyl)-1-propanol provides examples of incorporating this moiety. Conversely, analogues with a trifluoromethylphenyl substituent introduce a strong electron-withdrawing group, which can alter the electronic distribution of the entire molecule and enhance its metabolic stability. The commercial availability of compounds like 3-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol (B2519754) indicates the interest in such derivatives.

The systematic exploration of different substituents at various positions (ortho, meta, para) on the phenyl ring is a crucial aspect of establishing a comprehensive structure-activity relationship (SAR). Studies on related structures, such as 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, have demonstrated that the nature and position of substituents on an aryl ring can significantly impact biological activity.

Table 2: Phenyl Ring Derivatization Examples

| Substituent | Position | Example Derivative Name | Rationale for Modification |

| Methoxy (B1213986) | para | 3-Amino-2-(4-methoxyphenyl)propan-1-ol | Introduce electron-donating group, alter polarity |

| Trifluoromethyl | meta | 3-Amino-2-(3-trifluoromethylphenyl)propan-1-ol | Introduce electron-withdrawing group, enhance metabolic stability |

| Methyl | para | 3-Amino-2-(p-tolyl)propan-1-ol | Increase lipophilicity |

| Nitro | para | 3-Amino-2-(4-nitrophenyl)propan-1-ol | Introduce strong electron-withdrawing group |

Modification of the propanol (B110389) backbone, including altering its length and introducing branching, is another important strategy in the rational design of analogues. These changes can affect the molecule's conformation, flexibility, and the spatial orientation of the key functional groups, which can be critical for optimal interaction with a biological target.

Increasing the alkyl chain length, for instance, by synthesizing butanol or pentanol (B124592) analogues, can probe the size of the binding pocket of a target protein. An example of a related compound with an extended chain is 4-amino-2-(4-chlorophenyl)butan-2-ol. The synthesis of (R)-4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) also demonstrates the exploration of a longer carbon chain with a different functional group at the terminus. Introducing branching on the alkyl chain, such as methyl or ethyl groups, can introduce steric hindrance and may lead to increased selectivity for a particular biological target.

Table 3: Alkyl Chain Modification Examples

| Modification | Example Derivative Name | Rationale for Modification |

| Chain Extension | 4-Amino-3-(4-chlorophenyl)butan-1-ol | Explore larger binding pockets |

| Chain Branching | 3-Amino-2-(4-chlorophenyl)-2-methylpropan-1-ol | Introduce steric bulk, enhance selectivity |

| Isomeric Rearrangement | 1-Amino-2-(4-chlorophenyl)propan-2-ol | Alter spatial orientation of functional groups |

Synthetic Strategies for Analogue Libraries

The efficient synthesis of a diverse range of analogues is crucial for the timely evaluation of structure-activity relationships. Modern synthetic methodologies, such as parallel and combinatorial chemistry, coupled with scaffold decoration approaches, are well-suited for this purpose.

Parallel and combinatorial chemistry techniques enable the rapid synthesis of large numbers of compounds, or "libraries," in a systematic and automated fashion. These approaches are highly valuable in the lead discovery and optimization phases of drug development.

In a parallel synthesis approach, a series of related compounds are synthesized simultaneously in separate reaction vessels. This method is often used to create focused libraries where a common scaffold is reacted with a set of diverse building blocks. For example, the this compound scaffold could be reacted in parallel with a variety of acylating or alkylating agents to generate a library of N-substituted or O-substituted derivatives. The parallel synthesis of 3-aryloxy-2-propanolamine libraries has been successfully demonstrated, showcasing the feasibility of this approach for related structures.

Combinatorial chemistry , particularly the "split-and-pool" method, allows for the creation of much larger and more diverse libraries. In this technique, a solid support is divided into portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process is repeated to generate a library of compounds where each bead of the solid support carries a single, unique compound. While this approach is more complex, it offers a powerful tool for exploring a vast chemical space.

Scaffold decoration is a synthetic strategy that focuses on a central core structure, or scaffold, which is then elaborated with various functional groups or "decorations." The 3-amino-2-arylpropan-1-ol core is an ideal scaffold for this approach due to its multiple points for chemical modification.

The synthesis begins with the preparation of the core scaffold, which can then be subjected to a series of reactions to introduce diversity. For example, the amino group can be functionalized through acylation, sulfonylation, or reductive amination. The hydroxyl group can be modified through etherification or esterification. The aryl ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions, provided the existing chloro-substituent allows for such transformations or is introduced at a later stage.

This methodology allows for the systematic exploration of the chemical space around the core scaffold, leading to the identification of analogues with improved properties. The development of diverse molecular scaffolds is a key area of research in medicinal chemistry, as it provides the foundation for the creation of novel drug candidates.

Structure-Activity Relationship (SAR) Studies on Designed Analogues

While comprehensive structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively detailed in publicly accessible literature, the SAR of this compound class can be inferred from research on structurally related 2-aryl-3-aminopropanols and other aromatic compounds with biological activities. These studies provide a framework for understanding how modifications to the molecule's core structure might influence its biological responses.

Correlation Between Structural Features and Biological Responses

The biological activity of analogues is intrinsically linked to three main structural components: the aminopropanol (B1366323) backbone, the nature and position of the aryl group, and the substituents on that aryl ring.

The aminopropanol backbone is a common scaffold in many biologically active compounds and is crucial for interacting with biological targets. The spatial arrangement of the amino (-NH2) and hydroxyl (-OH) groups is critical. These functional groups can act as hydrogen bond donors and acceptors, forming key interactions with receptors or enzymes.